(3-(2-Fluorophenyl)isoxazol-5-yl)methanol
CAS No.: 953046-62-3
Cat. No.: VC3048542
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953046-62-3 |
|---|---|
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | [3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 |
| Standard InChI Key | IIYKJLFWWAQROU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)CO)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)CO)F |
Introduction
Chemical Identity and Properties
Physical and Chemical Properties
The compound exists as a solid at ambient temperature with defined chemical characteristics. Table 1 summarizes the key physical and chemical properties of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol based on available data.
Table 1: Physical and Chemical Properties of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
| Property | Value |
|---|---|
| CAS Number | 953046-62-3 |
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | [3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 |
| Standard InChIKey | IIYKJLFWWAQROU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)CO)F |
Source: Data compiled from Vulcanchem product information.
Synthesis Methods
Common Synthetic Routes
The synthesis of isoxazoles, including (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, can be achieved through various methodologies. One widely utilized approach involves the reaction of aryl aldehydes with hydroxylamine hydrochloride to form oximes, which are subsequently converted into nitrile oxides. These nitrile oxides then undergo cycloaddition reactions with appropriate alkynes to form the isoxazole ring structure.
For the specific synthesis of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, the process typically involves:
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Formation of an oxime from 2-fluorobenzaldehyde and hydroxylamine hydrochloride
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Conversion of the oxime to a nitrile oxide intermediate
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Cycloaddition of the nitrile oxide with a suitable alkyne containing a protected hydroxyl group
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Deprotection to reveal the final hydroxymethyl functionality
Reaction Conditions and Considerations
The synthesis of isoxazole derivatives generally requires careful control of reaction conditions to ensure selectivity and optimal yield. Metal-free synthetic routes are available and may be preferred for certain applications, particularly those requiring minimal metal contamination. The cycloaddition reaction typically proceeds under mild basic conditions, such as using sodium bicarbonate at ambient temperature.
For scale-up and industrial production, considerations would include optimization of reaction parameters for maximizing yield and purity while minimizing waste generation and ensuring process safety.
Chemical Reactivity
Structure-Reactivity Relationships
The presence of the fluorine atom at the ortho position of the phenyl ring affects the electronic distribution within the molecule, potentially altering its reactivity compared to non-fluorinated analogs. The hydroxymethyl group provides a versatile site for further functionalization, serving as a valuable synthetic handle for creating more complex derivatives.
Biological Activities
General Properties of Isoxazole Derivatives
Isoxazole derivatives have demonstrated diverse biological activities, including antioxidant and anti-aging properties. While specific experimental data on the biological activity of (3-(2-Fluorophenyl)isoxazol-5-yl)methanol is limited in the available literature, the compound belongs to a class known for its pharmacological potential.
Research Applications
As a Chemical Building Block
(3-(2-Fluorophenyl)isoxazol-5-yl)methanol serves as a valuable building block in organic synthesis for the creation of more complex molecules. The presence of the hydroxymethyl group provides a convenient site for further functionalization, allowing for:
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Conversion to other functional groups (aldehydes, carboxylic acids, amines, etc.)
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Introduction of linkers for conjugation to other molecules
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Incorporation into larger molecular frameworks with tailored properties
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